molecular formula C14H20N2OS B3990205 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B3990205
M. Wt: 264.39 g/mol
InChI Key: GEEGLENKYRHTES-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although more research is needed to confirm these findings.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(tetrahydrofuran-2-ylmethyl)thiourea: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-3-(methyl)thiourea: Lacks the tetrahydrofuran-2-ylmethyl group, which may influence its solubility and interaction with molecular targets.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-5-6-13(11(2)8-10)16-14(18)15-9-12-4-3-7-17-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGLENKYRHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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